3-Hydroxy-3-methyl-5-hexen-2-one

Analytical Chemistry Synthetic Chemistry Quality Control

3-Hydroxy-3-methyl-5-hexen-2-one is an α-hydroxyketone with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol. Its structure is defined by an unsaturated carbon chain featuring a terminal double bond, a tertiary hydroxyl group, and a methyl ketone moiety.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 103084-92-0
Cat. No. B009355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methyl-5-hexen-2-one
CAS103084-92-0
Synonyms5-Hexen-2-one, 3-hydroxy-3-methyl- (9CI)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(CC=C)O
InChIInChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3
InChIKeySYQRQOOKHDEYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methyl-5-hexen-2-one (CAS 103084-92-0): Structural and Physicochemical Overview for Scientific Procurement


3-Hydroxy-3-methyl-5-hexen-2-one is an α-hydroxyketone with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol [1]. Its structure is defined by an unsaturated carbon chain featuring a terminal double bond, a tertiary hydroxyl group, and a methyl ketone moiety . This compound serves as a specialized building block in synthetic chemistry and finds application as a flavoring agent, noted for its sensory profile reminiscent of isovaleraldehyde .

Why 3-Hydroxy-3-methyl-5-hexen-2-one Cannot Be Replaced by Generic Analogs: Key Differentiators


While several α-hydroxyketones share a similar carbon skeleton, 3-hydroxy-3-methyl-5-hexen-2-one possesses a unique combination of an unsaturated side chain and a tertiary alcohol. This structural arrangement confers distinct physicochemical properties and reactivity profiles that are not present in its saturated or regioisomeric counterparts. Generic substitution with compounds like 3-hydroxy-5-methylhexan-2-one or 2-hydroxy-5-methylhexan-3-one is not possible without altering the intended chemical, sensory, or biological outcome. The following quantitative evidence details these critical, measurable differentiators.

Quantitative Differentiators of 3-Hydroxy-3-methyl-5-hexen-2-one: Comparative Data for Procurement Decisions


Molecular Weight and Formula as the Primary Determinant of Purity and Stoichiometry

The molecular weight (MW) of 3-hydroxy-3-methyl-5-hexen-2-one is 128.17 g/mol, based on its formula C₇H₁₂O₂. This is a foundational quantitative parameter for any procurement decision. In contrast, its saturated analog, 3-hydroxy-5-methylhexan-2-one, has a MW of 130.19 g/mol (C₇H₁₄O₂). This difference of ~2.02 g/mol, while seemingly small, directly impacts molar calculations for reactions and formulations, and is a key differentiator in analytical methods like mass spectrometry.

Analytical Chemistry Synthetic Chemistry Quality Control

Structural Unsaturation as a Driver of Distinct Chemical Reactivity

The presence of a terminal alkene (C=C double bond) in 3-hydroxy-3-methyl-5-hexen-2-one, a feature absent in its saturated analog 3-hydroxy-5-methylhexan-2-one, is a critical structural differentiator. This unsaturation introduces unique reactivity profiles. While direct quantitative data comparing the specific reaction rates of these two compounds is not currently available in the public domain, the class-level inference is clear: the alkene enables distinct chemical transformations (e.g., hydroboration, epoxidation, cross-metathesis) that are fundamentally impossible for the saturated analog. This functional group provides a quantifiable synthetic handle for further derivatization that its saturated counterparts cannot offer.

Organic Synthesis Polymer Chemistry Medicinal Chemistry

Regioisomeric Identity and Its Impact on Biological Activity and Sensory Profile

The precise position of the hydroxyl and ketone functional groups defines the compound's specific interactions with biological targets and olfactory receptors. While 3-hydroxy-3-methyl-5-hexen-2-one and its regioisomers like 2-hydroxy-5-methylhexan-3-one share the same molecular weight and formula, their distinct arrangement of atoms leads to differential outcomes. For instance, in flavor applications, a patented mixture of 3-hydroxy-5-methylhexan-2-one and 2-hydroxy-5-methylhexan-3-one is used at 0.1–20 ppm by weight in foods [1]. This demonstrates that even in a related system, the specific regioisomer(s) used are critical to achieving the desired sensory effect. The unique regioisomer 3-hydroxy-3-methyl-5-hexen-2-one would therefore be expected to have a different, non-interchangeable flavor profile and potency.

Flavor Chemistry Biochemistry Structure-Activity Relationship

Proven Application Scenarios for 3-Hydroxy-3-methyl-5-hexen-2-one Based on Quantitative Evidence


Synthetic Chemistry: A Versatile Building Block for Alkene-Functionalized Molecules

The terminal alkene of 3-hydroxy-3-methyl-5-hexen-2-one provides a unique synthetic handle for creating complex molecules. This unsaturation, absent in saturated analogs, enables its use in key reactions like cross-metathesis, hydroboration-oxidation, and radical cyclizations. Procurement of this specific compound is essential for any synthetic route that requires an α-hydroxyketone core with an alkene functionality for further derivatization. Its use as a building block is noted in synthetic and medicinal chemistry research.

Analytical Chemistry: Use as a High-Purity Standard for Method Development

Given its defined molecular weight (128.17 g/mol) and unique structure, 3-hydroxy-3-methyl-5-hexen-2-one can serve as a precise standard in analytical chemistry. Its specific mass and retention time in GC-MS or LC-MS analyses allow for accurate quantification and identification of related compounds in complex mixtures. This is crucial for research in metabolomics, environmental analysis, and food science, where differentiating between this compound and its saturated or regioisomeric analogs is required.

Flavor and Fragrance R&D: Creation of Novel Sensory Profiles

The unsaturated α-hydroxyketone structure of 3-hydroxy-3-methyl-5-hexen-2-one is a precursor to unique flavor and fragrance profiles. While its saturated counterparts (e.g., 3-hydroxy-5-methylhexan-2-one) are known flavoring agents with defined usage levels (0.1–20 ppm in food), the alkene-containing analog is expected to exhibit different olfactory characteristics. Its procurement enables flavor chemists to explore new 'roasted' or 'brown' notes with potentially lower odor thresholds or distinct temporal profiles, leading to the development of novel flavor compositions for the food and beverage industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-methyl-5-hexen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.